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Compound of Interest

Compound Name: N-(3-Bromophenyl)benzamide

CAS No.: 10286-85-8

Cat. No.: B3045190

Get Quote

Executive Summary
N-(3-Bromophenyl)benzamide (CAS 10286-85-8) is a halogenated benzanilide derivative

serving as a critical intermediate in medicinal chemistry. Characterized by a central amide

linker connecting a phenyl ring and a 3-bromophenyl moiety, this compound acts as a versatile

scaffold. Its meta-bromo substituent provides a regioselective handle for palladium-catalyzed

cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid

diversification of libraries for kinase inhibition, histone deacetylase (HDAC) modulation, and

nuclear receptor targeting.

This guide provides a validated synthesis protocol, physicochemical characterization, and a

structural analysis of its utility in drug discovery.
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Property Description

CAS Number 10286-85-8

IUPAC Name N-(3-Bromophenyl)benzamide

Synonyms
3'-Bromobenzanilide; N-(3-

Bromophenyl)benzenecarboxamide

Molecular Formula C₁₃H₁₀BrNO

Molecular Weight 276.13 g/mol

SMILES C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

InChI Key FYUPCXSVODCKMV-UHFFFAOYSA-N

Physical Properties
Parameter Value / Description Notes

Appearance
White to off-white crystalline

solid
Typical of benzanilides.

Melting Point

Not widely standardized in

commercial catalogs;

structurally analogous

benzanilides typically melt

between 130–150 °C.

Experimental verification

required.

Solubility
Soluble in DMSO, DMF,

CH₂Cl₂, and Ethyl Acetate.
Insoluble in water.

Partition Coeff. LogP ≈ 3.3 (Predicted)
Lipophilic nature due to

aromatic rings and halogen.

Synthesis Protocol: Nucleophilic Acyl Substitution
The most robust method for synthesizing N-(3-Bromophenyl)benzamide is the Schotten-

Baumann reaction or a variation using anhydrous organic solvents (e.g., Dichloromethane) with

a tertiary amine base. This protocol favors the anhydrous approach for higher purity and ease

of workup in a research setting.
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Reaction Scheme
The synthesis involves the acylation of 3-bromoaniline with benzoyl chloride in the presence of

a base (Triethylamine) to neutralize the generated HCl.
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Figure 1: Mechanistic pathway for the synthesis of N-(3-Bromophenyl)benzamide via

nucleophilic acyl substitution.

Detailed Experimental Procedure
Reagents:

3-Bromoaniline (1.0 equiv)

Benzoyl Chloride (1.1 equiv)

Triethylamine (Et₃N) (1.5 equiv)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (or

under N₂ atmosphere), dissolve 3-bromoaniline (10 mmol) in anhydrous DCM (30 mL).

Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0 °C using

an ice bath.

Acylation: Dropwise, add Benzoyl Chloride (11 mmol) over 10–15 minutes. The reaction is

exothermic; maintain temperature < 5 °C during addition.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor

reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The spot for 3-bromoaniline

should disappear.

Workup:

Dilute the reaction mixture with DCM (50 mL).

Acid Wash: Wash with 1M HCl (2 × 30 mL) to remove unreacted amine and Et₃N.

Base Wash: Wash with saturated NaHCO₃ (2 × 30 mL) to remove unreacted benzoyl

chloride (hydrolyzed to benzoic acid) and residual acid.

Brine Wash: Wash with saturated NaCl solution (1 × 30 mL).

Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate

under reduced pressure (rotary evaporator) to yield a crude solid.

Purification: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexanes to

obtain pure N-(3-Bromophenyl)benzamide as white crystals.

Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral data should be

verified.

Proton NMR (¹H NMR) Prediction
Solvent: DMSO-d₆, 400 MHz
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Shift (δ ppm) Multiplicity Integration Assignment

10.35 Singlet (s) 1H Amide N-H

8.08 Triplet (t) 1H
H-2' (3-Bromophenyl,

ortho to N/Br)

7.95 Doublet (d) 2H Benzoyl ortho protons

7.70 Doublet (d) 1H
H-6' (3-Bromophenyl,

ortho to N)

7.50 – 7.65 Multiplet (m) 3H
Benzoyl meta/para

protons

7.30 – 7.40 Multiplet (m) 2H
H-4', H-5' (3-

Bromophenyl)

Mass Spectrometry (MS)
Ionization Mode: ESI (+)

Observed Mass:

[M+H]⁺ = 276.0 and 278.0

Pattern: A characteristic 1:1 doublet ratio is observed due to the naturally occurring

isotopes of Bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery
The meta-bromo position of CAS 10286-85-8 renders it a "privileged structure" for further

elaboration. It is rarely the final drug but rather a high-value intermediate.

Functionalization Workflow
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Palladium-Catalyzed modifications
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Figure 2: Downstream synthetic utility of the N-(3-Bromophenyl)benzamide scaffold.

Biological Context
Benzanilides are pharmacophores found in various bioactive molecules. The 3-bromo

derivative is specifically used to:

Probe Binding Pockets: The bromine atom serves as a hydrophobic anchor or a halogen-

bond donor in protein-ligand interaction studies.

Library Generation: It acts as a precursor for synthesizing libraries of N-aryl-1,2,4-triazole

analogs and other heterocyclic hybrids tested for anticancer activity (e.g., against MCF-7 or

HeLa cell lines).

Safety & Handling (MSDS Highlights)
Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

Storage: Store in a cool, dry place. Keep container tightly closed.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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